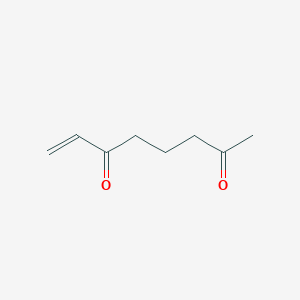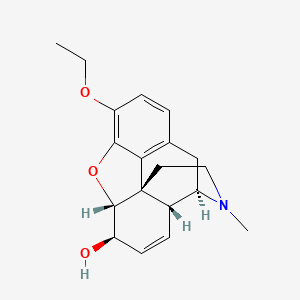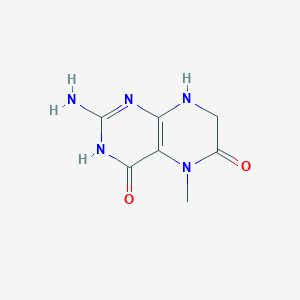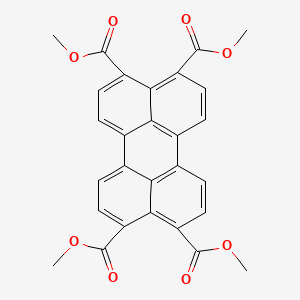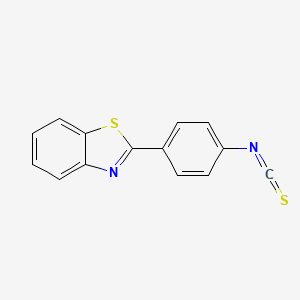![molecular formula C10H22NO2+ B14648490 N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium CAS No. 54322-45-1](/img/structure/B14648490.png)
N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium is a chemical compound with a specific molecular structure that includes an acetyloxy group and a dimethylbutan-1-aminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium typically involves the reaction of a suitable precursor with acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts employed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium involves its interaction with specific molecular targets and pathways. The acetyloxy group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The dimethylbutan-1-aminium group may interact with cellular receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium include:
- N-[2-(Acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-acetamide
- N-[2-[4-(acetyloxy)phenyl]ethyl]-acetamide
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of acetyloxy and dimethylbutan-1-aminium groups allows for versatile applications in various scientific fields .
Properties
CAS No. |
54322-45-1 |
|---|---|
Molecular Formula |
C10H22NO2+ |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
2-acetyloxyethyl-butyl-dimethylazanium |
InChI |
InChI=1S/C10H22NO2/c1-5-6-7-11(3,4)8-9-13-10(2)12/h5-9H2,1-4H3/q+1 |
InChI Key |
WUKXCOUDBACATH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](C)(C)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


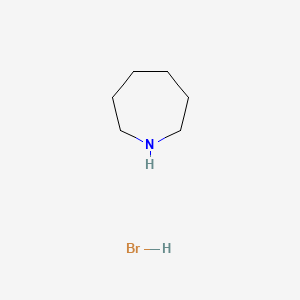
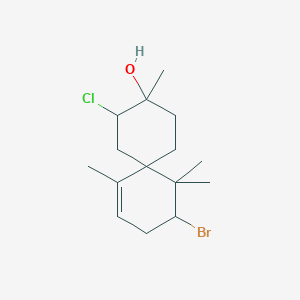
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
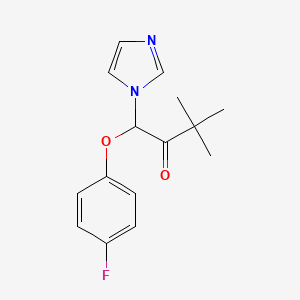
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
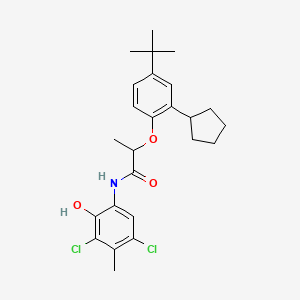
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

